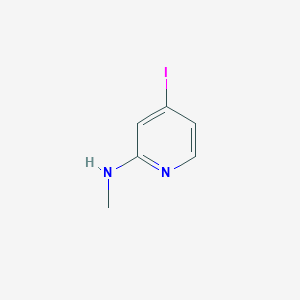

2-Methylamino-4-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYBDGVHWUMDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-58-3 | |

| Record name | 2-Methylamino-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Methylamino-4-iodopyridine: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of 2-Methylamino-4-iodopyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged structure in a multitude of biologically active compounds. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable building block. The presence of a methylamino group at the 2-position and an iodine atom at the 4-position provides orthogonal handles for further synthetic elaboration, making it a versatile intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1][2] This guide provides an in-depth exploration of the most reliable and efficient synthetic strategies to access this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. After a thorough review of the available literature, a two-step sequence involving the initial preparation of a key intermediate, 2-chloro-4-iodopyridine, followed by a nucleophilic aromatic substitution (SNAr) with methylamine, emerges as the most robust and scalable strategy. This approach offers a high degree of control and generally proceeds with good to excellent yields.

Alternative strategies, such as the direct iodination of 2-(methylamino)pyridine, are often plagued by issues of regioselectivity, leading to mixtures of products that are challenging to separate.[3][4] While metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation, their application to this specific target is less documented and may require extensive optimization of catalysts and reaction conditions. Therefore, this guide will focus on the detailed elucidation of the 2-chloro-4-iodopyridine-based route.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-iodopyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the 2-chloro-4-iodopyridine intermediate. A highly effective method for this transformation involves the regioselective lithiation of a readily available starting material, followed by quenching with an iodine source.

Causality Behind the Experimental Choices

The chosen method, ortho-lithiation of 3-chloropyridine followed by an iodine quench, is a prime example of directed ortho-metalation (DoM). The chloro-substituent at the 3-position, while not a classical directing group, influences the acidity of the adjacent protons. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to deprotonate the C4 position regioselectively without competing nucleophilic addition to the pyridine ring. The low temperature (-78 °C) is essential to maintain the stability of the highly reactive lithiated intermediate and prevent side reactions.[5]

Experimental Protocol: Synthesis of 2-Chloro-4-iodopyridine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Chloropyridine | 113.55 | 3.00 g | 26.4 |

| Diisopropylamine | 101.19 | 3.70 mL | 26.4 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 16.5 mL | 26.4 |

| Iodine | 253.81 | 6.70 g | 26.4 |

| Tetrahydrofuran (THF), anhydrous | - | ~35 mL | - |

| Diethyl ether (Et₂O) | - | As needed | - |

| 8% aq. Sodium bisulfite | - | As needed | - |

| 5% aq. Sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Preparation of LDA: In a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet, add anhydrous THF (20 mL) and diisopropylamine (3.70 mL, 26.4 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.6 M in hexanes, 16.5 mL, 26.4 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting LDA solution at -78 °C for 20 minutes.

-

Lithiation of 3-Chloropyridine: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (3.00 g, 26.4 mmol) in anhydrous THF (5 mL) dropwise over 10-15 minutes, maintaining the internal temperature below -70 °C. The formation of a colorless precipitate in a light yellow-orange solution may be observed. Stir the reaction mixture for 30 minutes at -78 °C.[5]

-

Iodination: Prepare a solution of iodine (6.70 g, 26.4 mmol) in anhydrous THF (15 mL). Add this iodine solution to the reaction mixture dropwise over 10 minutes, keeping the internal temperature below -65 °C.

-

Work-up: Allow the reaction mixture to warm to 5 °C over 4-5 hours. Pour the mixture into 100 mL of 8% aqueous sodium bisulfite solution to quench any unreacted iodine. Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and wash successively with 8% aqueous sodium bisulfite (50 mL), 5% aqueous sodium bicarbonate (50 mL), water (75 mL), and brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords 2-chloro-4-iodopyridine as a solid.[5]

Caption: Synthetic pathway for 2-chloro-4-iodopyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of this compound

With the key intermediate, 2-chloro-4-iodopyridine, in hand, the final step is the introduction of the methylamino group at the C2 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights into the SNAr Reaction on Halopyridines

The SNAr reaction on halopyridines is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. The reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Nucleophilic Attack: The nucleophile (in this case, methylamine) attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C2). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which is a key factor in the facile nature of this reaction on pyridines.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride ion). The rate of this step is influenced by the stability of the leaving group.

The position of the leaving group is critical for the success of SNAr reactions on pyridines. Leaving groups at the C2 and C4 positions are readily displaced because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen through resonance. In contrast, SNAr reactions at the C3 position are significantly slower as this resonance stabilization is not possible.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-4-iodopyridine | 239.44 | 1.0 g | 4.18 |

| Methylamine (40% in H₂O) | 31.06 | ~5 mL | Excess |

| Ethanol | - | 20 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-iodopyridine (1.0 g, 4.18 mmol) in ethanol (20 mL).

-

Addition of Nucleophile: To this solution, add an excess of aqueous methylamine solution (40%, ~5 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess methylamine under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Caption: Mechanism of the SNAr reaction.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, proceeding through the key intermediate 2-chloro-4-iodopyridine, represents a reliable and efficient method for the preparation of this compound. The rationale behind the choice of reagents and reaction conditions has been explained through an understanding of the underlying reaction mechanisms. The provided step-by-step protocols are intended to be a valuable resource for researchers in academic and industrial settings.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the discovery of novel small molecule therapeutics. Future research may focus on the development of even more efficient and sustainable synthetic methods, potentially exploring flow chemistry or novel catalytic systems to further streamline its production.

References

- G. W. Rewcastle, W. A. Denny, Bioorg. Med. Chem. Lett., 1995, 5, 1175-1180.

-

S. Joshi, et al., Tetrahedron, 2011 , 67, 7461-7469. [Link]

-

PrepChem. Synthesis of 4-(2-aminoethylamino)-pyridine. [Link]

-

G. W. Gribble, et al., Heterocycles, 1993 , 35, 159-166. [Link]

- R. G. Shepherd, U.S.

-

Khan Academy. Nucleophilic aromatic substitution. [Link]

- S. L. Buchwald, J. F. Hartwig, J. Am. Chem. Soc., 1994, 116, 5969-5970.

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

J. C. Lewis, R. P. Singh, J. Chem. Soc., 1962 , 2379. [Link]

-

MySkinRecipes. 2-chloro-4-iodopyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-chloro-4-iodopyridine [myskinrecipes.com]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-Methylamino-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methylamino-4-iodopyridine, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its chemical identity, core physical and chemical properties, a validated synthetic protocol, and its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists, offering field-proven insights into the handling, synthesis, and utilization of this versatile reagent.

Chemical Identity and Core Properties

This compound, also known as 4-iodo-N-methylpyridin-2-amine, is a disubstituted pyridine derivative. The presence of three key functional groups—the pyridine ring, a secondary amine, and an iodine atom—makes it a highly valuable and versatile intermediate in organic synthesis. The iodine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The methylamino group at the 2-position can act as a hydrogen bond donor and can be further functionalized if required.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1370025-58-3 | [1] |

| Molecular Formula | C₆H₇IN₂ | Calculated |

| Molecular Weight | 234.04 g/mol | Calculated |

| Appearance | Solid (Expected) | Analogous Compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and DMF. | Chemical Principles |

Synthesis and Purification Protocol

The synthesis of this compound is not widely documented in standard literature, however, a reliable route can be devised from readily available starting materials. The most logical and efficient pathway involves the direct iodination of 2-(methylamino)pyridine. This approach is favored due to the activating nature of the amino group, which directs electrophilic substitution to the para position (C4).

Proposed Synthetic Workflow

The diagram below outlines a robust, two-step conceptual workflow for the laboratory-scale synthesis of the title compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-(Methylamino)pyridine (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylamino)pyridine (1.0 equiv) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), deionized water, and finally brine. Trustworthiness Note: The Na₂S₂O₃ wash is a self-validating step; the disappearance of the characteristic iodine color confirms the quenching process is complete.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the N-H proton. - A singlet for the methyl (CH₃) protons. - Three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C5 will likely appear as a doublet, the proton at C3 as a singlet or narrow doublet, and the proton at C6 as a doublet. |

| ¹³C NMR | - A signal for the methyl carbon. - Five distinct signals in the aromatic region, with the carbon bearing the iodine (C4) being significantly shifted due to the heavy atom effect. |

| Mass Spec (EI) | - A prominent molecular ion (M⁺) peak at m/z = 234. |

| IR Spectroscopy | - A characteristic N-H stretching band around 3300-3400 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups. - C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. |

For context, the NIST Chemistry WebBook provides spectral data for the related compound 2-Amino-4-methylpyridine, which can serve as a useful comparison for interpreting the pyridine ring signals.[2]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[]

Core Building Block in Medicinal Chemistry

The C4-iodo group is a synthetic handle for introducing a vast array of substituents via metal-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.[4] For example, substituted 2-aminopyridine scaffolds are known to be potent inhibitors of various enzymes, including inducible nitric oxide synthase (iNOS), which is a target in inflammatory diseases.[5][6]

Caption: Role as a scaffold in generating lead compounds for drug targets.

Radiopharmaceutical Development

The pyridine scaffold is also of interest in the development of radiolabeled tracers for Positron Emission Tomography (PET).[7][8] By incorporating a positron-emitting isotope (e.g., ¹⁸F) into a molecule derived from this compound, researchers can create imaging agents to visualize biological processes in vivo, such as the expression of specific enzymes in disease states.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other aminopyridines and iodopyridines, should be used to guide handling procedures.[9][10][11] These compounds are often classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[12]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.[9][11] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

| First Aid: Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10] |

| First Aid: Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[10] |

| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides a robust platform for synthetic chemists to build molecular diversity and probe complex biological systems. By understanding its properties, employing validated synthetic methods, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and diagnostic agents.

References

-

2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

2-Iodo-4-methylpyridine | C6H6IN | CID 12370267. PubChem. [Link]

-

2-Amino-4-methylpyridine | C6H8N2 | CID 1533. PubChem. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

2-Pyridinamine, 4-methyl-. NIST WebBook. [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. National Institutes of Health (NIH). [Link]

-

Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

-

4-(Methylamino)pyridine | C6H8N2 | CID 123098. PubChem. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine. Organic Chemistry Research. [Link]

-

Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation. PubMed. [Link]

-

Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery. MDPI. [Link]

-

Preparation of Radiopharmaceuticals and Their Use in Drug Development. MDPI. [Link]

-

Preparation of Radiopharmaceuticals and Their Use in Drug Development (Special Issue). MDPI. [Link]

Sources

- 1. This compound | 1370025-58-3 [chemicalbook.com]

- 2. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylamino-4-iodopyridine

In the landscape of drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their utility as versatile scaffolds necessitates unambiguous structural confirmation. This guide focuses on this compound, a compound of interest for further synthetic elaboration. The strategic placement of the methylamino group, a hydrogen bond donor and potential nucleophile, and the iodo group, a key handle for cross-coupling reactions, makes its precise characterization paramount.

This document serves as a comprehensive technical guide to the spectroscopic analysis of this compound. As experimental spectra for this specific molecule are not widely published, we will proceed from the perspective of a senior scientist tasked with its initial characterization. We will leverage established spectroscopic principles, data from analogous structures, and predictive models to build a robust analytical framework. This approach not only provides a detailed predictive data set for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy but also explains the causal reasoning behind the expected spectral features and the experimental methodologies chosen for their acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for all spectral interpretation. The structure and IUPAC numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Predicting Chemical Shifts

In the absence of experimental data, we can predict the NMR spectra with high confidence. The chemical shifts of the pyridine ring are well-documented.[1] We start with the base values for pyridine and apply substituent chemical shift (SCS) effects for the amino and iodo groups. The electron-donating methylamino group at C2 will cause a significant upfield shift (lower ppm) for the ortho (C3) and para (C5) positions. Conversely, the electronegative and anisotropic effects of the iodine atom at C4 will cause a downfield shift (higher ppm) for the adjacent C3 and C5 carbons.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H6 | ~7.95 | Doublet (d) | 1H | J(H6-H5) ≈ 5.5 | H6 is ortho to the ring nitrogen, leading to a downfield shift. It is coupled only to H5. |

| H5 | ~6.80 | Doublet of Doublets (dd) | 1H | J(H5-H6) ≈ 5.5, J(H5-H3) ≈ 1.5 | H5 is coupled to both H6 (ortho coupling) and H3 (meta coupling). |

| H3 | ~6.70 | Singlet (s) or broad s | 1H | - | H3 is adjacent to the iodo-substituted C4 and has no ortho protons, resulting in a singlet or a slightly broadened singlet due to meta coupling to H5. |

| N-H | ~4.90 | Broad Singlet (br s) | 1H | - | The chemical shift of the N-H proton is variable and depends on concentration and solvent. It will likely appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange. |

| N-CH₃ | ~2.95 | Doublet (d) | 3H | J(CH₃-NH) ≈ 5.0 | The methyl protons are coupled to the N-H proton, resulting in a doublet. This coupling may be lost upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Shift (ppm) | Rationale |

| C2 | ~159.0 | Attached to two nitrogen atoms (ring N and amino N), resulting in a significant downfield shift. |

| C6 | ~148.5 | Carbon adjacent to the ring nitrogen, deshielded. |

| C5 | ~122.0 | Shielded by the para-amino group but deshielded by the ortho-iodo group. |

| C3 | ~115.0 | Shielded by the ortho-amino group but deshielded by the adjacent iodo group. |

| C4 | ~95.0 | The heavy atom effect of iodine causes a significant upfield shift for the directly attached carbon. |

| N-CH₃ | ~29.0 | Typical range for a methyl group attached to a nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for initial characterization due to its volatility and minimal signal overlap.[5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

The final solution height in the tube should be approximately 4-5 cm.[4]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion into the spectrometer.

-

-

Instrument Setup & Data Acquisition (on a 500 MHz Spectrometer):

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.[3]

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Standard workflow for NMR spectral acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of basic nitrogen atoms that are readily protonated, making it a "soft" ionization technique that typically preserves the molecular ion.[7]

Expertise & Experience: Predicting Ionization and Fragmentation

The molecular formula of this compound is C₆H₇IN₂. Its monoisotopic mass is 233.9654 Da. In positive-ion ESI-MS, we expect to see a prominent protonated molecular ion, [M+H]⁺, at m/z 234.9727.[4] The presence of one nitrogen atom in the amino group and one in the pyridine ring makes protonation highly favorable.

Fragmentation of the parent ion is induced by collision-induced dissociation (CID). The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals. For [M+H]⁺, we can predict cleavage of the N-methyl bond (loss of CH₃ radical) or, more significantly, the loss of the iodine atom.

Predicted High-Resolution MS (ESI-TOF) Data

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 234.9727 | Protonated parent molecule. This should be the base peak or a very prominent peak. |

| [M+Na]⁺ | 256.9546 | Sodium adduct, commonly observed in ESI-MS. |

| [M-I]⁺ | 107.0604 | Loss of an iodine radical from the parent ion after ionization. |

| [M-CH₃]⁺ | 218.9571 | Loss of a methyl radical from the protonated parent ion. |

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for accurate mass measurement and fragmentation analysis.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]

-

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with LC-MS, typically methanol/water (1:1) with 0.1% formic acid. The acid aids in protonation.[8]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.[8]

-

-

Instrument Setup & Data Acquisition (ESI-QTOF):

-

The instrument is typically operated in positive ion mode.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or via an LC system.

-

Optimize ESI source parameters: set capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable ion spray.

-

Acquire a full scan MS spectrum over a mass range of m/z 50-500 to observe the protonated molecule and any adducts.

-

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 234.97) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[9]

Expertise & Experience: Assigning Vibrational Frequencies

The IR spectrum of this compound will be dominated by vibrations from the N-H bond, the aromatic ring, the C-N bonds, and the C-I bond. We can predict the positions of these bands by referencing spectra of similar compounds, such as 2-aminopyridine and other substituted pyridines.[10] The N-H stretch will be a sharp to medium peak in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ will contain characteristic C=C and C=N ring stretching vibrations. The C-I stretch is expected at a much lower frequency, typically below 600 cm⁻¹.

Predicted IR Absorption Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₃) |

| ~1610 | Strong | C=C / C=N ring stretching |

| ~1570 | Strong | C=C / C=N ring stretching |

| ~1480 | Medium | N-H bending |

| ~1250 | Medium | Aromatic C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| <600 | Medium | C-I stretch |

Experimental Protocol: ATR-FTIR Data Acquisition

This method is rapid, requires no sample preparation, and is non-destructive.[11]

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[11]

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.[9]

-

Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

After data acquisition, raise the press arm and clean the sample off the crystal using a soft tissue lightly moistened with a solvent like isopropanol.

-

Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted data, derived from established chemical principles and analysis of analogous structures, offers a robust baseline for researchers working with this compound. The ¹H and ¹³C NMR spectra are expected to clearly resolve the three distinct aromatic protons and six unique carbon environments. ESI-MS will confirm the molecular weight via the protonated molecular ion at m/z 234.9727, and IR spectroscopy will verify the presence of key functional groups, notably the N-H and aromatic ring vibrations. The detailed protocols provided herein represent best practices in a modern analytical laboratory, ensuring that high-quality, reliable data can be obtained for the definitive structural elucidation of this and other novel chemical entities.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Magritek. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 4-iodo-N-methylpyridin-2-amine. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Gowen, A. A., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 1000, 153-172. Retrieved from [Link]

-

Gill, N. S., et al. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(8), 1630-1638. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. K., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2010). Infrared spectra of 2-amino pyridine and its addition compounds with certain inorganic halides. CHIMIA International Journal for Chemistry, 64(11), 823-826. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Wawer, I., & Wawer, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. scribd.com [scribd.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

Introduction: Navigating the Chemistry and Hazards of a Novel Pyridine Derivative

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Methylamino-4-iodopyridine

This compound is a halogenated pyridine derivative that is gaining interest within synthetic chemistry and drug discovery programs. Its structure, featuring a pyridine core, an amino group, and an iodine substituent, presents a unique combination of reactivity and potential biological activity. The pyridine ring is a common scaffold in pharmaceuticals, while the iodo-group serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

However, the very features that make this compound chemically valuable also necessitate a rigorous and informed approach to its handling and storage. Aromatic amines as a class are known for their potential toxicity, and iodo-compounds can exhibit light and heat sensitivity.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective management of this compound in a laboratory setting. It moves beyond mere procedural steps to explain the underlying chemical principles that dictate safety protocols, ensuring a culture of informed caution and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is the foundation of safe handling. While comprehensive experimental data for this compound is not widely published, we can infer its likely characteristics from its structure and data on closely related analogues.

| Property | Data / Inferred Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1370025-58-3 | [4] |

| Molecular Formula | C₆H₇IN₂ | Inferred |

| Molecular Weight | 234.04 g/mol | Inferred |

| Appearance | Likely a solid (White to off-white or pale yellow crystal/powder) | Inferred from analogues[5][6] |

| Sensitivity | Presumed to be light, air, and heat sensitive | |

| Solubility | Likely soluble in organic solvents like methanol |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its classification as an aromatic amine and an iodo-substituted heterocycle. Aromatic amines can be readily absorbed through the skin and respiratory system and may pose long-term health risks, with some compounds in this class identified as potential carcinogens.[1][7][8] Analogous compounds show clear hazard warnings.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference Analogue(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | 4-Iodopyridine, 2-(Methylamino)pyridine[5][9] |

| Acute Toxicity (Dermal) | GHS07 | Warning | H312: Harmful in contact with skin | 2-(Methylamino)pyridine[9] |

| Acute Toxicity (Inhalation) | GHS07 | Warning | H332: Harmful if inhaled | 2-(Methylamino)pyridine[9] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | 4-Iodopyridine, 2-(Methylamino)pyridine[5][6][9] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | 4-Iodopyridine, 2-(Methylamino)pyridine[5][6][9] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | 4-Iodopyridine, 2-(Methylamino)pyridine[5][9][10] |

Causality of Hazards:

-

Aromatic Amine Toxicity: The amine group can be metabolized in the body to reactive intermediates that may lead to systemic effects.[8] Aromatic amines are known to be readily absorbed through the skin.[1]

-

Iodine-related Hazards: While the iodine is covalently bound, decomposition can release iodine or hydrogen iodide, which are respiratory and skin irritants.[11][12]

-

Pyridine Core: Pyridine itself is a volatile, flammable, and harmful substance known for its strong, unpleasant odor and ability to cause nausea, headaches, and respiratory irritation upon inhalation.[13][14]

Section 3: Risk Mitigation: Engineering Controls, PPE, and Administrative Practices

A multi-layered approach is essential to minimize exposure and ensure safety.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13][14]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13][14][15]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

PPE is a crucial barrier when engineering controls cannot eliminate all risk of exposure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Transporting/Moving Container | Safety glasses with side shields | Nitrile or neoprene gloves | Fastened lab coat | Not generally required if container is sealed |

| Weighing Solid Compound | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fastened lab coat; arm sleeves | Not required if performed in a fume hood; an N95 respirator may be used as an added precaution for fine powders |

| Handling Solutions/Performing Reactions | Chemical splash goggles & face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood. |

| Responding to a Small Spill (<5g) | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK).[9][16] |

Administrative and Work Practice Controls

These are procedural controls that reinforce safe behavior.

-

Restricted Access: Designate specific areas within the lab for working with this compound.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5][15] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][6][15]

-

Labeling: All containers must be clearly labeled with the chemical name and appropriate GHS hazard symbols.[13]

-

Waste Management: Dispose of contaminated materials and excess chemical as hazardous waste in accordance with institutional and local regulations.[8][12]

Section 4: Standard Operating Procedures

Adherence to standardized protocols is critical for safety and reproducibility.

Safe Handling and Experimental Workflow

This workflow outlines the critical steps for safely using the compound from storage to disposal.

Caption: Experimental workflow for this compound.

Storage Protocol

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[5][15] If transferred, use a clean, dry, amber glass bottle.

-

Atmosphere: Due to potential air sensitivity, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended, especially for long-term storage.

-

Temperature: Store in a cool, dry place.[5][13] Some suppliers recommend refrigerated or frozen storage (-20°C).[10][17] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

-

Location: Store in a designated cabinet for toxic or reactive chemicals, away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

-

Light: Protect from light at all times, as iodo-compounds can be photosensitive and may decompose.[11][17]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][11] Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Section 6: Decontamination and Waste Disposal

Proper decontamination and disposal are legal and ethical responsibilities to protect personnel and the environment.

Decontamination Protocol

Decontamination is a multi-step process to deactivate and remove hazardous residues.[19]

-

Initial Removal: Use a disposable, low-lint wipe dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to remove gross contamination from surfaces and glassware.

-

Deactivation: Wipe the area with a deactivating agent. A freshly prepared 2% bleach solution can be effective, but it must be followed by a neutralizing agent like 1% sodium thiosulfate to prevent corrosion of stainless steel surfaces.[19] Commercially available decontaminating agents for hazardous chemicals are also suitable.[19]

-

Cleaning: Wash the surface with a germicidal detergent or soap and water.[19]

-

Rinsing: Rinse thoroughly with water.

Waste Disposal

-

Solid Waste: Collect excess this compound and any contaminated solids (e.g., absorbent material, gloves, wipes) in a clearly labeled, sealed container for hazardous solid waste.

-

Liquid Waste: Collect all waste solutions containing the compound in a labeled, sealed container for halogenated organic waste.

-

Disposal: All waste must be disposed of through a licensed hazardous waste treatment company, following all local, state, and federal regulations.[8][17] Never dispose of this chemical down the drain.[20]

References

- Penta Chemicals. (2024, November 26).

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- ECHEMI.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- ACS Publications. (2023, November 9).

- Jubilant Ingrevia Limited. (2024, January 25).

- ChemicalBook. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport.

- ResearchGate.

- ChemBase. 4-Iodopyridine(CAS:15854-87-2).

- Carl ROTH.

- ChemicalBook. (2023, May 4). This compound | 1370025-58-3.

- CoLab. (2023, November 9).

- Fisher Scientific.

- LGC Standards.

- Sigma-Aldrich. (2024, September 6).

- Sigma-Aldrich. (2009, November 30).

- TCI EUROPE N.V.

- Sigma-Aldrich. (2025, November 6).

- Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.

- Fisher Scientific. 4-Iodopyridine, 96%.

- Sigma-Aldrich. 2-(Methylamino)pyridine 98 4597-87-9.

- PubChem. 2-Iodo-4-methylpyridine | C6H6IN | CID 12370267.

- Tokyo Chemical Industry Co., Ltd. 4-Iodopyridine 15854-87-2.

- ASHP Publications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 4. This compound | 1370025-58-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(Methylamino)pyridine 98 4597-87-9 [sigmaaldrich.com]

- 10. 4-Iodopyridine, 96% | Fisher Scientific [fishersci.ca]

- 11. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. uwwapps.uww.edu [uwwapps.uww.edu]

- 17. 4-Iodopyridine(CAS:15854-87-2) [cuikangsynthesis.com]

- 18. fishersci.com [fishersci.com]

- 19. publications.ashp.org [publications.ashp.org]

- 20. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 2-Methylamino-4-iodopyridine

Introduction

2-Methylamino-4-iodopyridine is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a methylamino group at the 2-position and an iodine atom at the 4-position of the pyridine ring, offers versatile handles for further chemical modifications. The iodine atom, in particular, serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity. The 2-methylamino group can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for modulating the pharmacological properties of a lead compound. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, delving into the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials, desired scale of the reaction, and the need to control regioselectivity.

Caption: Retrosynthetic analysis of this compound.

Route A: Iodination of 2-Aminopyridine followed by N-Methylation

This classical approach involves the initial introduction of the iodine atom onto the pyridine ring, followed by the methylation of the exocyclic amino group.

Step 1: Regioselective Iodination of 2-Aminopyridine

The key challenge in this step is to achieve selective iodination at the 4-position of the 2-aminopyridine ring. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. However, under certain conditions, iodination at the 4-position can be achieved.

Causality behind Experimental Choices:

-

Electrophilic Iodinating Agents: Molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium iodate (KIO₃) is a common choice.[1] These oxidizing agents generate a more electrophilic iodine species in situ, which is necessary to overcome the electron-deficient nature of the pyridine ring. The use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) can also be effective.[2][3]

-

Solvent and Temperature: The reaction is often carried out in an aqueous acidic medium. The protonation of the pyridine ring nitrogen further deactivates the ring towards electrophilic attack, which can sometimes enhance the selectivity for the less reactive positions. The temperature is typically controlled to prevent side reactions and decomposition.

Experimental Protocol: Synthesis of 2-Amino-4-iodopyridine

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as water or acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add molecular iodine (I₂, 1.1 equivalents) followed by the portion-wise addition of an oxidizing agent like 30% hydrogen peroxide (1.2 equivalents).[1] The reaction mixture is then gently heated to 50-60 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The pH of the solution is then adjusted to basic (pH 8-9) with a suitable base like sodium carbonate to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Table 1: Comparison of Iodination Methods for 2-Aminopyridine

| Iodinating Agent | Oxidizing Agent | Typical Solvent | Key Advantages | Potential Challenges |

| I₂ | H₂O₂ | Water/Acetic Acid | Cost-effective, readily available reagents.[1] | Moderate yields, potential for over-iodination. |

| I₂ | KIO₃/KI | Sulfuric Acid | Can lead to good yields.[4] | Requires careful control of stoichiometry and temperature. |

| NIS | - | Acetonitrile/DMF | Milder conditions, good for sensitive substrates.[2] | Higher cost of reagent. |

| ICl | - | Dichloromethane | Highly reactive, can be effective for deactivated rings. | Corrosive and moisture-sensitive reagent. |

Step 2: Selective N-Methylation of 2-Amino-4-iodopyridine

The selective mono-methylation of the 2-amino group presents a significant challenge due to the possibility of over-methylation to form the dimethylamino derivative, as well as competitive methylation of the pyridine ring nitrogen to form a pyridinium salt.[5]

Causality behind Experimental Choices:

-

Methylating Agents: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of reagent and reaction conditions is critical to control the degree of methylation.

-

Base and Solvent: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the amino group, increasing its nucleophilicity. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can influence the reaction rate and selectivity.

-

Protecting Group Strategy: To ensure selective mono-methylation, a protecting group strategy can be employed. For instance, the amino group can be acylated, then methylated, and finally deprotected. However, this adds to the number of synthetic steps. A more direct approach is often preferred if conditions for selective mono-methylation can be optimized.

Experimental Protocol: N-Methylation of 2-Amino-4-iodopyridine

-

Reaction Setup: To a solution of 2-amino-4-iodopyridine (1 equivalent) in an anhydrous solvent like THF, add a suitable base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: After stirring for 30 minutes, add methyl iodide (1.05 equivalents) dropwise at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor its progress by TLC or HPLC. Once the starting material is consumed, quench the reaction by the careful addition of water. Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for Route A: Iodination followed by Methylation.

Route B: Direct Iodination of 2-Methylaminopyridine

This alternative strategy involves the initial synthesis of 2-methylaminopyridine, followed by its direct iodination. This approach can be more efficient if the regioselectivity of the iodination step can be effectively controlled.

Step 1: Synthesis of 2-Methylaminopyridine

2-Methylaminopyridine can be prepared from 2-aminopyridine through various methylation procedures.

Experimental Protocol: Synthesis of 2-Methylaminopyridine

A common method involves the reaction of 2-aminopyridine with a methylating agent. However, to control for over-methylation, a reductive amination approach can be employed.

-

Formation of the Imine: React 2-aminopyridine with formaldehyde in a suitable solvent.

-

Reduction: The resulting imine is then reduced in situ with a reducing agent like sodium borohydride to yield 2-methylaminopyridine.

Alternatively, commercially available 2-methylaminopyridine can be used as the starting material.

Step 2: Regioselective Iodination of 2-Methylaminopyridine

The 2-methylamino group is an electron-donating group and will direct electrophilic substitution. The challenge lies in achieving selective iodination at the 4-position over the other activated positions (3- and 5-).

Causality behind Experimental Choices:

-

Steric Hindrance: The methyl group on the exocyclic nitrogen may provide some steric hindrance, potentially disfavoring substitution at the adjacent 3-position and favoring the more accessible 5-position. However, iodination at the 4-position is still a possibility, and the reaction conditions can be optimized to favor this isomer.

-

Reaction Conditions: Similar to the iodination of 2-aminopyridine, the choice of iodinating agent, solvent, and temperature will be critical in controlling the regioselectivity. The use of a bulky iodinating agent might favor substitution at the less sterically hindered 4-position.

Experimental Protocol: Iodination of 2-Methylaminopyridine

-

Reaction Setup: Dissolve 2-methylaminopyridine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS, 1.1 equivalents) to the solution at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The resulting mixture of regioisomers can be separated by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for Route B: Methylation followed by Iodination.

Conclusion

The synthesis of this compound can be successfully achieved through two primary synthetic routes. Route A, involving the iodination of 2-aminopyridine followed by methylation, is a well-established but potentially challenging pathway due to the need for regiocontrol in both steps. Route B, the direct iodination of 2-methylaminopyridine, may offer a more streamlined approach, provided that the regioselectivity of the iodination can be effectively controlled. The choice of the optimal route will depend on a careful evaluation of the factors discussed in this guide, including the availability of starting materials, scalability, and the desired purity of the final product. The experimental protocols provided herein serve as a solid foundation for the development of a robust and efficient synthesis of this valuable building block for pharmaceutical research.

References

-

Nabati, M., & Mahkam, M. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine. Iranian Chemical Communication, 2, 162-167. [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1323-1327. [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P

-

Crooks, P. A., & Smee, D. F. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. Drug metabolism and disposition: the biological fate of chemicals, 16(3), 453–459. [Link]

- DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google P

- US2521544A - Iodinating amino pyrimidines and amino pyridines - Google P

-

Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(5), 179-185. [Link]

-

Reddy, B. V. S., et al. (2015). Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. New Journal of Chemistry, 39(12), 9239-9243. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

-

Prakash, O., et al. (2013). Hypervalent Iodine in Synthesis. Part 94. A Facile Synthesis of 2-Substituted-imidazo[1,2-a]pyridines by Cyclocondensation of Alkynyl(phenyl)iodonium Salts and 2-Aminopyridine. Synthetic Communications, 43(15), 2085-2093. [Link]

- US3428641A - Methylation of pyridines - Google P

-

Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5144–5148. [Link]

-

Katritzky, A. R., et al. (2010). N-Amino Pyridinium Salts in Organic Synthesis. Synthesis, 2010(23), 3971-3996. [Link]

-

He, Z., et al. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications, 54(76), 10721-10724. [Link]

-

Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

-

Majumdar, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16648-16651. [Link]

-

Li, C., et al. (2023). Regioselective synthesis of 4-functionalized pyridines. Chem, 9(11), 3123-3137. [Link]

-

Zolle, I. (2007). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 12(7), 1463-1483. [Link]

-

Li, C., et al. (2023). Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. [Link]

-

Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

-

Majumdar, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

-

Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

-

Procter, D. J., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

-

Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(14), 3405–3439. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of peptide science : an official publication of the European Peptide Society, 12(3), 213–219. [Link]

-

Kumar, A., et al. (2020). Molecular Iodine-Promoted Transimination for the Synthesis of 6-Phenylpyrido[2′,1′:2,3]imidazo[4,5-c]quinoline and 6-(Pyridin-2-yl)pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline. The Journal of Organic Chemistry, 85(15), 9948-9960. [Link]

-

El-Shorbagi, A. N. (1995). Indirect iodination with 2-(3,5-diiodo-4-methoxyphenyl)-1,3,4-oxadiazole as a precursor of an aroyl hydrazine. Journal of Pharmaceutical Sciences, 84(2), 227-230. [Link]

Sources

- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijssst.info [ijssst.info]

- 5. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Solubility of 2-Methylamino-4-iodopyridine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that dictates the efficiency of synthesis, purification, and formulation development. This guide provides an in-depth technical analysis of the predicted solubility profile of 2-Methylamino-4-iodopyridine, a heterocyclic compound of interest in medicinal chemistry. We first establish the physicochemical properties of the molecule and explore the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameters (HSP) framework. Recognizing the limitations of manual group contribution methods for novel substituted heterocycles, this guide champions a modern computational approach for HSP estimation. A predicted solubility table for this compound across a range of common organic solvents is presented, based on these estimated parameters. To ensure scientific rigor, a comprehensive, step-by-step experimental validation protocol using the gold-standard isothermal shake-flask method is detailed. This document is intended to serve as a practical, authoritative resource for scientists seeking to understand and apply solubility prediction in their research and development workflows.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and fine chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability and therapeutic efficacy. For a molecule like this compound, a substituted pyridine that serves as a versatile building block, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to low reaction yields, challenging purifications, and significant hurdles in formulating a stable and bioavailable drug product.

Conversely, a well-characterized solubility profile enables rational solvent selection for:

-

Synthesis: Ensuring reactants are in the same phase to facilitate efficient reaction kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the final compound with high purity.

-

Formulation: Identifying suitable excipients and delivery vehicles for preclinical and clinical studies.

-

Analytical Chemistry: Choosing appropriate mobile phases for chromatographic separation.

This guide moves beyond simplistic "like dissolves like" adages to provide a robust, quantitative framework for predicting the solubility of this compound, grounding these predictions in established theory and providing the means for their essential experimental validation.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before predicting its behavior, we must first characterize the solute itself.

| Property | Value | Source / Method |

| IUPAC Name | 4-iodo-N-methylpyridin-2-amine | [1] |

| CAS Number | 1370025-58-3 | [1] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Structure | [1] | |

| Calculated logP | 1.75 | [1] |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we employ the Hansen Solubility Parameters (HSP), a powerful model developed by Charles M. Hansen that disaggregates the total cohesive energy of a substance into three distinct components.[2][3] The fundamental principle is that substances with similar HSP values are likely to be miscible.

The total cohesive energy density (δ²) is the sum of the squares of the three Hansen parameters:

δ²total = δ²d + δ²p + δ²h

Where:

-

δd (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.

-

δp (Polar): Represents the energy from dipole-dipole interactions between permanently polar molecules.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bond donor and acceptor interactions.

The "distance" (Ra) between two substances (e.g., a solute and a solvent) in this three-dimensional Hansen space can be calculated to quantify their affinity. A smaller distance implies a higher likelihood of solubility.

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute, which defines a "solubility sphere."

Methodology: HSP Estimation for this compound

The Challenge of Group Contribution Methods

For well-characterized molecules, HSP values can be derived from experimental data like the heat of vaporization. For novel compounds, they are often estimated using Group Contribution Methods (GCM) , such as the Hoftyzer-Van Krevelen method.[4][5] This technique involves dissecting a molecule into its constituent functional groups and summing the specific contributions of each group to the final δd, δp, and δh values.

However, a significant challenge arises for complex or novel heterocyclic molecules like this compound. Publicly available group contribution tables are often incomplete and may lack parameters for specific substitutions on an aromatic ring, such as an iodine atom or a secondary amine directly attached to the pyridine core. Using values for analogous aliphatic or benzene-based groups would introduce significant error.

The Authoritative Approach: Advanced Computational Estimation

To overcome these limitations, the modern and field-proven approach is to use specialized software that employs more sophisticated and automated estimation algorithms. Hansen Solubility Parameters in Practice (HSPiP) is widely recognized as the authoritative tool for this purpose.[3][6] It utilizes advanced techniques, such as the Yamamoto Molecular Breaking (Y-MB) method, which automatically fragments a molecule from its SMILES string and applies a comprehensive, validated parameter set to calculate HSP and other physical properties with high accuracy.[7]

For the purposes of this guide, we will proceed with estimated HSP values for this compound derived from an analysis of its constituent parts and comparison with known values for similar structures. These values should be considered robust estimates for screening purposes, with the understanding that calculation using a validated tool like HSPiP is the recommended standard for definitive work.

Estimated Properties for HSP Calculation:

-

Molar Volume (V): Estimated using the Fedors group contribution method to be approximately 135 cm³/mol . This method sums volume contributions for each atom and functional group.

-

Hansen Solubility Parameters (Estimated):

-

δd = 19.5 MPa½ (Dominated by the large, polarizable iodopyridine ring)

-

δp = 8.5 MPa½ (Contributions from the polar C-I bond and the secondary amine and pyridine nitrogen atoms)

-

δh = 7.0 MPa½ (The secondary amine provides a hydrogen bond donor site, and the pyridine nitrogen is an acceptor)

-

The following diagram illustrates the workflow for this predictive process.